campesterol
Overview
Description
Campesterol is a phytosterol with a chemical structure similar to cholesterol . It is commonly found in plant-based foods such as peppers, bananas, and potatoes . Campesterol helps prevent the absorption of bad cholesterol and balance blood cholesterol levels . It is known to have cholesterol-lowering and anticarcinogenic effects .
Synthesis Analysis
Campesterol can be biosynthesized in the oleaginous yeast Yarrowia lipolytica . The synthetic pathway of ergosterol in Y. lipolytica is modified to construct a campesterol biosynthetic pathway . The process involves deleting erg5 and introducing heterologous dhcr7 . The promotion of lipid content plays an important role in campesterol biosynthesis .Molecular Structure Analysis
Campesterol has a molecular formula of C28H48O .Chemical Reactions Analysis
The conversion of phytosterols to biologically active brassinosteroids involves key reactions such as the reduction of the Δ5 double bond involving the DET2 steroid 5α-reductase, addition of α-oriented vicinal hydroxyl groups at C22 and C23, epimerization of a 3β-hydroxyl group to a 3α-hydroxyl group, formation of the 2α-hydroxyl group, and oxidation of C6 and the subsequent Baeyer–Villiger-type oxidation to form an alcohol/ketone and a lactone function at C6 .Physical And Chemical Properties Analysis
Campesterol has a molecular weight of 400.7 g/mol . It is a member of phytosterols, a 3beta-sterol, a 3beta-hydroxy-Delta(5)-steroid, and a C28-steroid .Scientific Research Applications
Campesterol is a type of phytosterol, which are plant-originated steroids . Over 250 phytosterols have been isolated, and each plant species contains a characteristic phytosterol composition . Among phytosterols, the most significant compounds are β-sitosterol, stigmasterol, and campesterol . Here are some of the known applications of campesterol:
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Anti-inflammatory agent : Phytosterols have anti-inflammatory properties . They could potentially be used in the treatment or prevention of diseases associated with inflammation.
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Antioxidant : Phytosterols also have antioxidant properties . They can help protect the body’s cells against damage from free radicals.
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Antidiabetic agent : A study reported a decrease in blood glucose levels in mice fed with 0.3% 5-campestenone, a derivative of campesterol, after eight weeks .
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Antiatherosclerotic agent : Phytosterols have been reported to have antiatherosclerotic effects . They are mainly employed in functional food products designed to counteract cardiovascular disorders by lowering levels of ‘bad’ cholesterol .
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Hepatoprotective agent : Phytosterols have hepatoprotective properties . They could potentially be used in the treatment or prevention of liver diseases.
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Precursor of Anabolic Steroid Boldenone : Campesterol can serve as a precursor to a wide range of steroid hormones due to its structural similarity to cholesterol. Anabolic steroids like testosterone and boldenone are among the compounds that can be biosynthesized from either cholesterol or phytosterols like campesterol through a process called steroidogenesis .
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Osteoarthritis Treatment : Campesterol is offered to people with osteoarthritis characterized by mild inflammation, cartilage destruction, and joint pain. It could be beneficial for other inflammatory conditions such as fibromyalgia, allergies, and sinusitis .
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Lowering Blood Cholesterol : Phytosterol-enriched bread with or without curcumin has the potential to lower blood cholesterol .
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Poultry Feed : Phytosterols, including campesterol, are used in poultry feed .
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Food Additive : Campesterol is one of the ingredients for E number E499 . It is used as a food additive in many vegetables, fruits, nuts, and seeds .
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Bioengineering : A number of new genetic strains are currently being engineered with the goal of producing varieties high in campesterol and other plant sterols .
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Dandelion Coffee : Campesterol is also found in dandelion coffee .
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Increased Lipid Content : There is research on increasing campesterol synthesis by improving lipid content in engineered Yarrowia lipolytica .
Safety And Hazards
Future Directions
De novo biosynthesis of sterols and steroids in yeast is a green and safe production route for these valuable steroidal compounds . The proper promotion of lipid content plays an important role in campesterol biosynthesis in Y. lipolytica . This provides an effective strategy for the production of hydrophobic compounds .
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNBVLSWZMBQTH-PODYLUTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009891 | |
Record name | Campesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Campesterol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12724 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Campesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Campesterol | |
CAS RN |
474-62-4 | |
Record name | Campesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Campesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Campesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (24R)-ergost-5-en-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMPESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L5O665639 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Campesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157.5 °C | |
Record name | Campesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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